molecular formula C5H8BrNO2 B3045569 3-Bromo-1-methoxypyrrolidin-2-one CAS No. 110027-11-7

3-Bromo-1-methoxypyrrolidin-2-one

Cat. No. B3045569
CAS RN: 110027-11-7
M. Wt: 194.03 g/mol
InChI Key: ZIGBEYWHKOXLDB-UHFFFAOYSA-N
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Description

3-Bromo-1-methoxypyrrolidin-2-one is a chemical compound with the CAS Number: 110027-11-7 . It has a molecular weight of 194.03 and its IUPAC name is 3-bromo-1-methoxy-2-pyrrolidinone .


Synthesis Analysis

Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It’s a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidin-2-one derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for 3-Bromo-1-methoxypyrrolidin-2-one is 1S/C5H8BrNO2/c1-9-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-methoxypyrrolidin-2-one include a molecular weight of 194.03 . The compound is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Novel Synthesis Methods

  • Researchers have developed novel synthesis methods for creating 2-aminopentanedinitriles from 2-(bromomethyl)aziridines, leading to the transformation into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These compounds serve as substrates for synthesizing synthetically relevant molecules, indicating the utility of bromo-methoxypyrrolidinones in complex organic synthesis processes (D’hooghe et al., 2008).

Antitumor Activity

  • The compound has been used in the synthesis of hetero annulated carbazoles with potential in vitro antitumor activity. Specifically, a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole showed significant therapeutic potential against cancer cell proliferation (Murali et al., 2017).

Synthetic Building Blocks

  • The compound has been investigated as a building block in organic synthesis, particularly in the creation of aza- and carbocycles, demonstrating its versatility and utility in the construction of complex molecular architectures (Westerlund et al., 2001).

Antimicrobial Activity

  • Additionally, derivatives synthesized from 3-Bromo-1-methoxypyrrolidin-2-one have been characterized and evaluated for antimicrobial activity, showcasing the compound's potential as a precursor in developing new antimicrobial agents (Sherekar et al., 2021).

Future Directions

The future directions for research involving 3-Bromo-1-methoxypyrrolidin-2-one and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The development of novel methods for their synthesis could also be a focus of future research .

properties

IUPAC Name

3-bromo-1-methoxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-9-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBEYWHKOXLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552081
Record name 3-Bromo-1-methoxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methoxypyrrolidin-2-one

CAS RN

110027-11-7
Record name 3-Bromo-1-methoxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methoxypyrrolidin-2-one
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Synthesis routes and methods I

Procedure details

130 g of the above-obtained oil containing N-methoxy-2,4-dibromobutyric acid amide were dissolved in 500 mL of benzene. To the resultant solution, 12 g of sodium hydride were gradually added while cooling the solution to 15° C. to 20° C. After the completion of the addition, ice was added to the resultant reaction solution to decompose excessive sodium hydride. The resultant solution was washed with a saturated saline, followed by drying the solution by magnesium sulfate. The solution was concentrated under a reduced pressure and purified by silica gel-acetone/benzene column chromatography. Consequently, 39 g (0.2 mol) of N-methoxy-2-bromo-4-butyrolactam (with a yield of 36% from 2,4-dibromobutyric acid bromide) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1400 g of a crude N-methoxy-2,4-dibromobutanamide was dissolved in 5 liters of benzene. Then 125 g of NaH was added little by little to the solution at 15° to 20° C. while the reaction mixture was cooled with an iced water bath. After the reaction, the remaining NaH was decomposed with ice and the product mixture was washed with a saturated, aqueous salt solution. It was dried with magnesium sulfate. Then benzene was distilled out. The product was purified with the column chromatography, using silica gel and a mixture of acetaone and benzene to obtain 500 g of the title compound 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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